2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide hydrochloride 2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1051366-59-6
VCID: VC5810339
InChI: InChI=1S/C15H20ClN3O2.ClH/c1-12-2-4-13(5-3-12)17-14(20)11-18-6-8-19(9-7-18)15(21)10-16;/h2-5H,6-11H2,1H3,(H,17,20);1H
SMILES: CC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C(=O)CCl.Cl
Molecular Formula: C15H21Cl2N3O2
Molecular Weight: 346.25

2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide hydrochloride

CAS No.: 1051366-59-6

Cat. No.: VC5810339

Molecular Formula: C15H21Cl2N3O2

Molecular Weight: 346.25

* For research use only. Not for human or veterinary use.

2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide hydrochloride - 1051366-59-6

Specification

CAS No. 1051366-59-6
Molecular Formula C15H21Cl2N3O2
Molecular Weight 346.25
IUPAC Name 2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide;hydrochloride
Standard InChI InChI=1S/C15H20ClN3O2.ClH/c1-12-2-4-13(5-3-12)17-14(20)11-18-6-8-19(9-7-18)15(21)10-16;/h2-5H,6-11H2,1H3,(H,17,20);1H
Standard InChI Key SMNFAFCNJNIRBM-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C(=O)CCl.Cl

Introduction

Chemical Identification and Structural Properties

The molecular formula of 2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide hydrochloride is C₁₅H₂₁Cl₂N₃O₂, with a molecular weight of 346.25 g/mol. Its IUPAC name reflects the presence of a piperazine ring substituted with a 2-chloroacetyl group, an acetamide linker, and a 4-methylphenyl moiety, all stabilized as a hydrochloride salt. Key identifiers include:

PropertyValue
SMILESCC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C(=O)CCl.Cl
InChIKeySMNFAFCNJNIRBM-UHFFFAOYSA-N
PubChem CID16325510

The hydrochloride salt enhances solubility in polar solvents, though explicit solubility data remain unreported. Structural analogs, such as 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-nitrophenyl)acetamide (PubChem CID: 4160800), demonstrate similar acetamide-piperazine architectures but vary in substituent effects on bioactivity .

Synthetic Methodology

Reaction Pathway

The synthesis follows a two-step protocol :

  • Intermediate Formation: Piperazine reacts with chloroacetyl chloride to yield 2-chloroacetylpiperazine.

  • Acetamide Coupling: The intermediate undergoes nucleophilic acyl substitution with 4-methylaniline in the presence of a base (e.g., triethylamine), forming the acetamide derivative.

  • Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt, improving crystallinity and stability.

Optimization Considerations

Patent WO2009057133A2 highlights analogous piperazine-ethoxy acetamide syntheses, emphasizing temperature control (0–5°C during chloroacetylation) and stoichiometric precision to minimize byproducts . Yield improvements (>75%) are achievable via dropwise addition of reagents and inert atmospheres.

Structural and Electronic Features

Conformational Analysis

The piperazine ring adopts a chair conformation, with the 2-chloroacetyl group occupying an equatorial position to reduce steric strain. The acetamide linker facilitates hydrogen bonding with biological targets, while the 4-methylphenyl group enhances lipophilicity, potentially aiding blood-brain barrier penetration .

Spectroscopic Characterization

While experimental spectra for this compound are unavailable, related analogs exhibit:

  • IR: N-H stretch (~3300 cm⁻¹), C=O stretch (~1650 cm⁻¹) .

  • ¹H-NMR: Piperazine protons at δ 2.5–3.5 ppm, aromatic protons at δ 6.5–7.5 ppm .

Inferred Biological Activity

Neuropharmacological Applications

Piperazine derivatives are explored for Alzheimer’s disease due to their dual AChE inhibition and NMDA receptor modulation . The 4-methylphenyl group in this compound could mitigate neuroinflammation by suppressing cyclooxygenase-2 (COX-2), though direct evidence is lacking.

Research Gaps and Future Directions

  • Biological Profiling: No in vitro or in vivo data exist for this compound. Priority assays should include AChE inhibition, cytotoxicity, and pharmacokinetic studies.

  • Structural Modifications: Introducing fluorinated or heterocyclic substituents may improve target selectivity and metabolic stability.

  • Computational Modeling: Molecular docking studies could predict binding affinities for AChE and related enzymes.

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